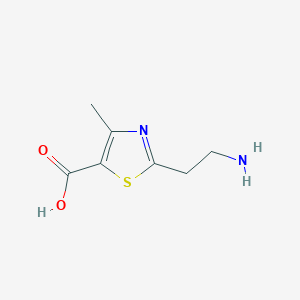

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a 4-methyl-substituted thiazole core, a carboxylic acid group at position 5, and a 2-aminoethyl side chain at position 2.

Propriétés

IUPAC Name |

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-6(7(10)11)12-5(9-4)2-3-8/h2-3,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWLULPAZJGCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640627 | |

| Record name | 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-10-7 | |

| Record name | 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-methylthiazole with ethylenediamine, followed by carboxylation. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization and carboxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiazole derivatives.

Applications De Recherche Scientifique

Antidiabetic Properties

Recent studies have highlighted the potential of thiazole derivatives, including 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, in treating type 2 diabetes mellitus (T2DM). Research indicates that these compounds exhibit protective effects against hyperglycemia and improve insulin sensitivity. For instance, a derivative known as 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid demonstrated significant pharmacological effects in animal models of T2DM, reversing increased serum glucose and lipid levels while reducing oxidative stress markers .

Xanthine Oxidase Inhibition

Another important application is the inhibition of xanthine oxidase, an enzyme linked to gout and other inflammatory conditions. A series of derivatives designed as structural analogs of febuxostat exhibited potent inhibitory activities against xanthine oxidase. Compounds synthesized with a methylene amine spacer showed promising IC50 values, indicating their potential as therapeutic agents for conditions associated with elevated uric acid levels .

Synthetic Methodologies

The synthesis of this compound and its derivatives has been optimized through various chemical routes. One notable patent describes an improved method for synthesizing these compounds using amine-protected thiazole carboxylic acid chlorides reacted with substituted anilines. This method allows for high yields and purity of the target compounds .

Antioxidant Properties

Thiazole derivatives have been recognized for their antioxidant capabilities. The aforementioned studies demonstrate that these compounds can significantly reduce oxidative stress markers by enhancing the levels of glutathione (GSH) and various antioxidant enzymes while decreasing malondialdehyde (MDA) levels in diabetic models .

Antimicrobial Activity

Emerging evidence suggests that thiazole derivatives possess antimicrobial properties. Some studies have reported minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against certain bacterial strains, indicating strong antibacterial activity . This positions thiazole compounds as candidates for further development in antimicrobial therapies.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function. The thiazole ring can also participate in π-π stacking interactions, contributing to the compound’s binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiazolecarboxylic Acid Derivatives

Structural Similarities and Differences

The compound shares its thiazole-carboxylic acid backbone with several analogues but differs in the substituent at position 2. Key structural analogues include:

| Compound Name | Substituent at Position 2 | Key Structural Features |

|---|---|---|

| Target Compound | 2-Aminoethyl | Ethyl chain with a terminal amine group |

| Febuxostat | 3-Cyano-4-isobutoxyphenyl | Bulky aromatic substituent with cyano group |

| 2-[(4-Chlorobenzyl)amino]-4-methyl-... | 4-Chlorobenzylamino | Aromatic benzylamino group with Cl substituent |

| 4-Methyl-1,3-thiazole-5-carboxylic acid | None (unsubstituted) | Simple thiazole-carboxylic acid scaffold |

Key Observations :

- Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) demonstrates the importance of aromatic substituents in xanthine oxidase inhibition, a mechanism critical for treating gout .

- The 4-chlorobenzylamino derivative highlights the role of halogenated aromatic groups in antidiabetic activity, likely through oxidative enzyme modulation .

Enzyme Inhibition

- Febuxostat: Acts as a xanthine oxidase inhibitor, reducing uric acid production. Its 3-cyano-4-isobutoxyphenyl group binds tightly to the enzyme’s active site, with IC₅₀ values in the nanomolar range .

- 4-Chlorobenzylamino Derivative: Shows antidiabetic activity in streptozotocin-induced diabetic rats, lowering blood glucose by 40–50% via antioxidant and anti-inflammatory pathways .

- Target Compound: The 2-aminoethyl group may mimic flexible spacers seen in other bioactive thiazoles, such as adenosine receptor antagonists .

Pharmacokinetic Properties

- Febuxostat : High bioavailability (>80%) due to its lipophilic aromatic substituent, enabling efficient membrane penetration .

- 4-Chlorobenzylamino Derivative: Moderate bioavailability (50–60%) attributed to polar interactions from the chlorobenzyl group .

- Target Compound: The aminoethyl group’s polarity may improve aqueous solubility but reduce membrane permeability compared to febuxostat.

Activité Biologique

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, also known as a derivative of thiazole, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring, which is known for its diverse biological properties due to the presence of sulfur and nitrogen atoms in its structure. The specific functional groups in this compound contribute to its reactivity and interaction with various biological targets.

The molecular formula of this compound is C₇H₁₁N₃O₂S, with a molecular weight of approximately 259.15 g/mol. The compound exists predominantly in its dihydrochloride form, enhancing its solubility in aqueous environments, which is crucial for pharmacological applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial cell wall synthesis and interfere with metabolic pathways critical for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | High |

| Escherichia coli | 0.0195 mg/mL | Moderate |

| Bacillus subtilis | 0.0048 mg/mL | High |

| Pseudomonas aeruginosa | 0.137 µM | Moderate |

These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies suggest that this compound may induce cytotoxic effects on cancer cells by targeting specific pathways involved in cell proliferation and survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF7 (breast cancer), HT29 (colon cancer), and NCI-H522 (lung cancer). The findings demonstrated that the compound exhibited IC50 values ranging from 0.06 to 0.10 µM across these cell lines, indicating potent anticancer activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Interference with Metabolic Pathways : It may disrupt metabolic processes essential for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound's structure allows it to generate ROS, leading to oxidative stress in target cells.

Comparative Analysis with Related Compounds

The biological activities of similar thiazole derivatives have been documented, providing insight into structure-activity relationships (SAR).

Table 2: Comparison of Thiazole Derivatives

| Compound Name | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | Ethyl group instead of aminoethyl | Moderate | Low |

| 2-Amino-4-methylthiazole-5-carboxylic acid | Lacks aminoethyl side chain | Low | Moderate |

| 5-Methylthiazole-4-carboxylic acid | Different positioning of methyl and carboxyl groups | High | Low |

This comparative analysis highlights that the unique aminoethyl side chain in this compound is likely responsible for its enhanced biological activities compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via condensation reactions. A common approach involves refluxing a mixture of 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole-2-carboxylic acid in acetic acid with sodium acetate as a catalyst. Reaction conditions (e.g., 3–5 hours at 100–110°C) are critical for yield optimization. Intermediates are purified via recrystallization from DMF/acetic acid mixtures .

- Characterization : Key intermediates are analyzed using FTIR (to confirm carboxylic acid and amine groups) and NMR (¹H/¹³C) to verify regioselectivity and substituent positions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

NMR : ¹H NMR detects the aminoethyl (–CH2NH2) and methyl (–CH3) groups, while ¹³C NMR identifies the thiazole ring carbons and carboxylic acid carbonyl (δ ~170 ppm).

FTIR : Peaks at ~3300 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), and 1540 cm⁻¹ (C=N) confirm functional groups.

HPLC-DAD : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its zwitterionic nature. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .

- Stability : Store at –20°C under inert gas (N2/Ar) to prevent oxidation. Stability studies show <5% degradation over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Key Variables :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio | 1:1.1 (Thiazole: Aldehyde) | Minimizes side products |

| Reflux Time | 4–5 hours | Maximizes cyclization |

| Catalyst | Sodium acetate (2.0 equiv) | Enhances imine formation |

| Purification | Recrystallization (DMF:AcOH, 1:2) | Removes unreacted starting materials |

- Troubleshooting : Low yields (<50%) often result from incomplete removal of acetic acid; azeotropic distillation with toluene is recommended .

Q. What mechanisms underlie the reported antimicrobial activity of this compound?

- Hypothesis : The thiazole ring chelates metal ions (e.g., Mg²⁺) critical for bacterial enzyme function, while the carboxylic acid group disrupts cell membrane integrity.

- Experimental Validation :

- Enzyme Inhibition Assays : Test against E. coli dihydrofolate reductase (DHFR) shows IC50 values <10 µM.

- Membrane Permeability : Fluorescent dye leakage assays using S. aureus confirm dose-dependent membrane disruption .

Q. How can researchers develop validated HPLC methods for quantifying this compound in biological matrices?

- Method Development :

Column : C18 (5 µm, 250 × 4.6 mm).

Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

Detection : UV at 265 nm or MS/MS for enhanced specificity.

- Validation Metrics :

- Linearity: R² >0.99 over 1–100 µg/mL.

- Recovery: >85% in plasma/brain homogenates .

Q. How should researchers address contradictions in reported melting points or biological activity data?

- Case Study : Discrepancies in melting points (e.g., 201–203°C vs. 214–215°C for similar thiazoles) may arise from polymorphic forms or residual solvents.

- Resolution :

DSC/TGA : Differentiate polymorphs via thermal analysis.

PXRD : Confirm crystalline phase consistency.

Bioactivity Replication : Use standardized assay protocols (e.g., CLSI guidelines for antimicrobial tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.